REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[NH:8][CH2:9][P:10]([O:11][CH2:12][CH3:13])([O:14][CH2:15][CH3:16])=[O:17].[CH3:19][CH2:20][OH:21].[ClH:18]>>[ClH:18].[NH2:8][CH2:9][P:10]([O:11][CH2:12][CH3:13])([O:14][CH2:15][CH3:16])=[O:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOP(=O)(CNCc1ccccc1)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Type
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product
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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CCOP(=O)(CN)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |